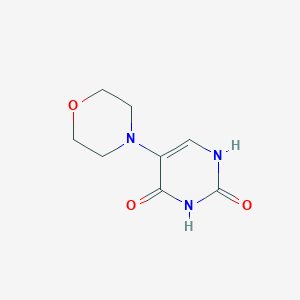

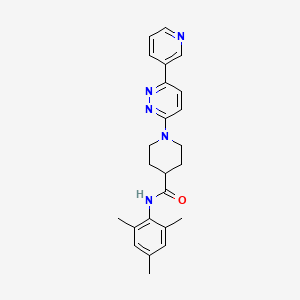

5-Morpholinopyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

Morpholinopyrimidine-2,4-dione derivatives are a class of compounds with a wide range of potential applications in the field of biodegradable materials and pharmaceuticals. These compounds are cyclic monomers that can be polymerized to form polydepsipeptides, which are of great interest for biomedical applications due to their biodegradability and potential use in drug delivery systems . They are also explored for their hypoglycemic and anti-inflammatory activities, as well as their ability to inhibit enzymes like ribonuclease A .

Synthesis Analysis

The synthesis of morpholinopyrimidine-2,4-dione derivatives involves various methods. One approach is the reaction of glycine with bromoacetyl bromide, optimized to achieve a yield of 33% or more . Another method involves the use of Vilsmeier-Haack reagent for the synthesis of potential antisenility agents . Additionally, the synthesis of substituted thiazolidine-2,4-diones through Mannich reaction has been reported, with the compounds showing promising hypoglycemic and anti-inflammatory activities . Cyclocondensation reactions have also been employed to create new derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structures of morpholinopyrimidine-2,4-dione derivatives have been characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C NMR . Single crystal X-ray crystallography has been used to determine the structure of some derivatives, revealing the presence of kinetically-inert products that terminate polymerization reactions . The morpholine ring is often found in a chair conformation, and the indole heterocycle is nearly planar .

Chemical Reactions Analysis

Morpholinopyrimidine-2,4-dione derivatives undergo a variety of chemical reactions. They can participate in ring-opening polymerization reactions, although they may form low molecular weight oligomers or be terminated by the formation of inert products . They can also undergo ring-opening copolymerization with other monomers like e-caprolactone and lactide to prepare amino acid-based copolymers . Cross-coupling reactions using triorganoindium compounds have been utilized to synthesize bioactive pyrimidines functionalized at specific positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholinopyrimidine-2,4-dione derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the compounds' hypoglycemic and anti-inflammatory activities . The compounds' ability to form hydrogen bonds and other non-covalent interactions, such as C-H···O and π-π stacking, contributes to their potential as pharmaceuticals . The morpholine and pyrimidine components of these derivatives play a crucial role in their biological activity, as seen in their inhibition of ribonuclease A .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Derivatives

5-Morpholinopyrimidine-2,4(1H,3H)-dione is a key intermediate in the synthesis of various derivatives, which show potential applications in scientific research. Karimian et al. (2017) have demonstrated the synthesis of derivatives involving 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol, leading to compounds primarily existing in the enamino ketone form, which were further reacted to yield new substituted derivatives. These compounds were characterized by spectroscopic and microanalytical data, indicating the potential for diverse applications in research and development Karimian et al., 2017.

Biological Activity and Biomedical Applications

Morpholine-2,5-diones, like this compound, are of significant interest due to their biological activity and potential for biomedical applications. Vinšová (2001) noted that these compounds are depsipeptide analogues of cyclic dipeptides, with intricate preparation methods, but they show great potential in the medical field. These compounds have been used as monomers for the synthesis of biodegradable polymers, prodrugs of bioactive amino acids, and in drug delivery systems, highlighting their versatility in scientific research Vinšová, 2001.

Antimicrobial and Antituberculosis Activity

Derivatives of this compound have been explored for their antimicrobial properties. For instance, Kaynak et al. (2013) synthesized compounds from 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione, demonstrating potential antimicrobial properties through structural analysis and hydrogen bonding interactions. Similarly, Karalı et al. (2007) synthesized a series of derivatives to evaluate their in vitro antituberculosis activity, providing a foundation for developing potent therapeutic agents against tuberculosis Kaynak et al., 2013; Karalı et al., 2007.

Applications in Cancer Research

This compound derivatives have been investigated for their anticancer potential. Udayakumar et al. (2017) reported the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives, which were evaluated for their cytotoxic effects against cancer cell lines, highlighting the compound's potential in cancer research Udayakumar et al., 2017.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-morpholin-4-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-7-6(5-9-8(13)10-7)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVJYKAWVLZRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37454-52-7 | |

| Record name | 5-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)

![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)

![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)

![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)

![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)